Tos-PEG2-t-butyl ester
Overview
Description
Tos-PEG2-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a leaving group that can be easily replaced by other nucleophiles .Molecular Structure Analysis
The molecular formula of Tos-PEG2-t-butyl ester is C16H24O6S . It has a molecular weight of 344.42 g/mol .Chemical Reactions Analysis
The tosyl group in Tos-PEG2-t-butyl ester is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Tos-PEG2-t-butyl ester has a molecular weight of 344.4 g/mol .Scientific Research Applications
Enhanced Anticancer Efficacy through Conjugation
Tos-PEG2-t-butyl ester, as part of the family of polyethylene glycol (PEG) conjugates, has shown promising applications in enhancing the efficacy of anticancer agents. For instance, alpha-tocopheryl polyethylene glycol succinate (TPGS), a related compound, demonstrates increased anticancer activity compared to its non-PEGylated form. This enhancement is attributed to its superior ability to induce apoptosis and the generation of reactive oxygen species in cancer cells, without significantly altering cellular uptake (Youk et al., 2005).
Application in Drug Delivery Systems
Tos-PEG2-t-butyl ester and its derivatives are instrumental in drug delivery systems. The water-soluble derivative of Vitamin E, TPGS, formed by esterification with PEG, exemplifies this application. It is utilized in various nanocarriers for drug delivery due to its dual advantages of PEG and Vitamin E, such as extending the half-life of drugs in plasma and enhancing cellular drug uptake. TPGS-based systems are actively researched for sustained, controlled, and targeted drug delivery (Zhang et al., 2012).
Enhanced Bioactivity in Vivo
In the realm of integrin inhibitors, Tos-PEG2-t-butyl ester derivatives have shown promise. Conjugates of α4 integrin inhibitors with branched PEG maintain sustained levels and bioactivity in vivo, following subcutaneous administration. This suggests a potential for these conjugates in therapeutic applications (Smith et al., 2013).
Use in Energy Storage and Stabilization
Tos-PEG2-t-butyl ester and similar PEG derivatives have applications in thermal energy storage. Studies on thermal degradation and stabilization of PEG, including low molecular weight esters, provide insights for developing PEG as a thermal energy storage material. Antioxidants like MBMTBP can suppress thermal degradation, highlighting PEG's potential in this domain (Han et al., 1997).
Role in Biodegradation Studies
Investigations into the biodegradation of poly(ester-urethane)s using strains of microorganisms involve components like poly(butylene adipate) and poly(ethylene succinate), closely related to Tos-PEG2-t-butyl ester. These studies are significant for understanding the biodegradability of polymers and their environmental impact (Dupret et al., 1999).
Applications in Battery Technology
In the field of lithium-sulfur batteries, derivatives of Tos-PEG2-t-butyl ester contribute to improving battery performance. Polymers containing ester groups, similar to Tos-PEG2-t-butyl ester, show strong chemical capture for lithium polysulfides, enhancing battery efficiency and life (Cai et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLSSENVXOKYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG2-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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